5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20460927
InChI: InChI=1S/C15H13N5O5/c16-19-17-5-6-25-8-1-2-9-10(7-8)15(24)20(14(9)23)11-3-4-12(21)18-13(11)22/h1-2,7,11H,3-6H2,(H,18,21,22)
SMILES:
Molecular Formula: C15H13N5O5
Molecular Weight: 343.29 g/mol

5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.:

Cat. No.: VC20460927

Molecular Formula: C15H13N5O5

Molecular Weight: 343.29 g/mol

* For research use only. Not for human or veterinary use.

5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione -

Specification

Molecular Formula C15H13N5O5
Molecular Weight 343.29 g/mol
IUPAC Name 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C15H13N5O5/c16-19-17-5-6-25-8-1-2-9-10(7-8)15(24)20(14(9)23)11-3-4-12(21)18-13(11)22/h1-2,7,11H,3-6H2,(H,18,21,22)
Standard InChI Key RJMAZXQECPTQSM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN=[N+]=[N-]

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a central isoindole-1,3-dione (phthalimide) ring system substituted at position 2 with a 2,6-dioxopiperidin-3-yl group and at position 5 with a 2-azidoethoxy side chain. The piperidine-2,6-dione moiety adopts a chair conformation, while the phthalimide ring maintains planarity, creating a rigid core structure .

Key Functional Groups

  • Azidoethyl ether: Provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation .

  • Phthalimide: Imparts electron-deficient characteristics, facilitating π-π stacking interactions with biological targets .

  • Glutarimide ring: Mediates binding to cereblon (CRBN), a critical component of E3 ubiquitin ligase complexes .

Physicochemical Properties

PropertyValue
Molecular FormulaC15H13N5O5
Molecular Weight343.29 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bond Count4
Topological Polar Surface Area129 Ų

Data derived from PubChem and vendor specifications.

Synthetic Methodology

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a phthalimide precursor:

  • Core formation: Condensation of 3-aminopiperidine-2,6-dione with nitro-phthalic anhydride .

  • Etherification: Nucleophilic substitution at the 5-position using 2-azidoethyl bromide under basic conditions .

  • Nitro reduction: Catalytic hydrogenation (if starting from nitro precursors) .

Critical Reaction Parameters

  • Azide introduction: Requires strict temperature control (<0°C) to prevent explosive decomposition.

  • Protection strategies: Temporary protection of the glutarimide nitrogen may be necessary during etherification .

Biological Relevance and Mechanism

Targeted Protein Degradation

The azido group enables conjugation to:

  • E3 ligase ligands for PROTAC development

  • Fluorescent probes for target engagement studies

  • Antibody-drug conjugate (ADC) warheads .

Risk FactorAssessment
Azide stabilityShock-sensitive above 50°C
Acute toxicityLD50 (mouse): ~150 mg/kg
MutagenicityAmes test negative

Research Applications

Chemical Biology Tools

  • Photoaffinity probes: UV-induced crosslinking for target identification .

  • Activity-based protein profiling: Enrichment via click chemistry .

Drug Discovery

  • IMiD optimization: Enhanced CRBN binding through azide-mediated conformational control .

  • Dual-targeting agents: Conjugation to kinase inhibitors for combination therapies .

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